molecular formula C11H9NO3 B8566346 Methyl 3-phenylisoxazole-4-carboxylate

Methyl 3-phenylisoxazole-4-carboxylate

Cat. No. B8566346
M. Wt: 203.19 g/mol
InChI Key: OZBXRLIQRLBLFK-UHFFFAOYSA-N
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Patent
US06365591B1

Procedure details

This compound was synthesised following the procedure described for Compound 8C but using benzaldoxime instead of 4-fluorobenzaldoxime as a starting material. The crude was purified twice by flash chromatography (toluene-acetone 96:4 followed by toluene) to give the title compound as an oil (35%).
Name
Compound 8C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][O:10][N:9]=2)=[CH:4][CH:3]=1.C(=NO)C1C=CC=CC=1>>[C:5]1([C:8]2[C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][O:10][N:9]=2)[CH:4]=[CH:3][CH:2]=[CH:7][CH:6]=1

Inputs

Step One
Name
Compound 8C
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NOC=C1C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was synthesised
CUSTOM
Type
CUSTOM
Details
The crude was purified twice by flash chromatography (toluene-acetone 96:4 followed by toluene)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC=C1C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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